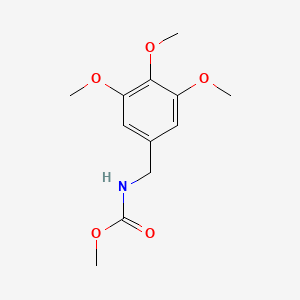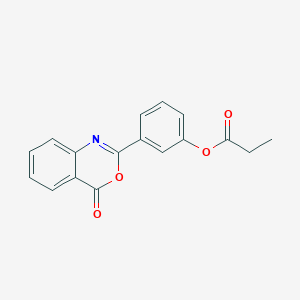
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of the P2X7 receptor in different biological systems.
Mécanisme D'action
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide acts as a competitive antagonist of the P2X7 receptor by binding to the orthosteric site of the receptor. It prevents the binding of ATP, the endogenous ligand of the P2X7 receptor, and inhibits the downstream signaling pathways, including the activation of the inflammasome and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell and tissue types. In macrophages and microglia, this compound inhibits the P2X7 receptor-mediated release of IL-1β and TNF-α, which are key mediators of inflammation. In neurons, this compound blocks the P2X7 receptor-mediated apoptosis and promotes cell survival. In cancer cells, this compound inhibits cell proliferation and induces cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the P2X7 receptor, its availability in high purity and quantity, and its well-established pharmacological and physiological effects. However, this compound also has some limitations, including its relatively short half-life, its potential off-target effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in different diseases and conditions, such as chronic pain, Alzheimer's disease, and cancer. Another direction is to develop more potent and selective antagonists of the P2X7 receptor, which may have better pharmacological and therapeutic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex interactions between the P2X7 receptor and other biological pathways.
Applications De Recherche Scientifique
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has been extensively used in scientific research to study the pharmacology and physiology of the P2X7 receptor. It has been shown to block the P2X7 receptor-mediated release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages, microglia, and astrocytes. This compound has also been used to investigate the role of the P2X7 receptor in pain, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
N-[(2,4-dichloro-6-methylphenyl)methyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-10-7-12(17)8-15(18)14(10)9-19-16(20)11-3-5-13(6-4-11)23(2,21)22/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPHHLEZAUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)
![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)



![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)

